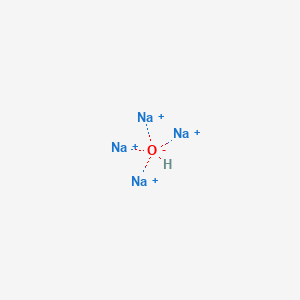Tetrasodium oxide
CAS No.: 89091-90-7
Cat. No.: VC18461978
Molecular Formula: HNa4O+3
Molecular Weight: 108.966 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89091-90-7 |
|---|---|
| Molecular Formula | HNa4O+3 |
| Molecular Weight | 108.966 g/mol |
| IUPAC Name | tetrasodium;hydroxide |
| Standard InChI | InChI=1S/4Na.H2O/h;;;;1H2/q4*+1;/p-1 |
| Standard InChI Key | XSIXARXPTLGAOD-UHFFFAOYSA-M |
| Canonical SMILES | [OH-].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Tetrasodium pyrophosphate (TSPP) systematically combines four sodium cations with the conjugate base of pyrophosphoric acid (H₄P₂O₇), yielding the formula Na₄P₂O₇. The pyrophosphate anion (P₂O₇⁴⁻) consists of two phosphate tetrahedra sharing an oxygen vertex, creating a structurally stable dimeric configuration . This molecular architecture underpins TSPP's exceptional chelating capacity, enabling strong interactions with divalent cations like Ca²⁺ and Mg²⁺.
Physical and Thermodynamic Properties
Key physical parameters from experimental characterization include:
| Property | Value | Measurement Conditions |
|---|---|---|
| Melting Point | 80 °C | Decomposes on heating |
| Density | 2.53 g/mL | 25 °C (lit.) |
| Water Solubility | 0.1 M (20 °C) | Clear, colorless solution |
| pH (1% solution) | 10.3 | Aqueous dispersion |
| Vapor Pressure | 0 Pa | 20 °C |
Data derived from controlled laboratory studies demonstrate TSPP's hygroscopic nature and stability under inert atmospheric conditions . The compound exhibits limited solubility in ethanol (<0.1 g/100 mL) but forms stable aqueous solutions across a wide concentration range.
Industrial Synthesis and Production Methodologies
Conventional Manufacturing Processes
Commercial TSPP production typically employs a two-stage thermal dehydration process:
-
Monosodium Phosphate Formation:
Reaction of phosphoric acid (H₃PO₄) with sodium carbonate (Na₂CO₃) yields monosodium phosphate (NaH₂PO₄): -
Pyrophosphate Conversion:
Controlled calcination at 500-600°C induces condensation:
This method achieves yields exceeding 95% purity, with subsequent recrystallization eliminating residual sodium orthophosphates .
Emerging Green Synthesis Approaches
Recent advancements emphasize reduced energy consumption through:
-
Microwave-assisted dehydration (30% faster reaction kinetics)
-
Solvothermal synthesis using ethanol-water mixtures
-
Catalytic additives (e.g., SiO₂ nanoparticles) lowering required temperatures
These methods maintain crystallinity while reducing carbon footprints by up to 40% compared to conventional thermal processes .
Functional Mechanisms and Chelation Chemistry
Metal Ion Sequestration Dynamics
TSPP's P₂O₇⁴⁻ anion chelates divalent cations through a dual-mode binding mechanism:
-
Electrostatic interaction with cation charges
-
Coordinate covalent bonding via oxygen lone pairs
Stability constants (log K) for common complexes:
-
Ca²⁺: 4.8 ± 0.2
-
Mg²⁺: 3.5 ± 0.3
-
Fe²⁺: 6.2 ± 0.4
This selective binding capacity explains TSPP's efficacy in water softening and scale inhibition applications .
pH Buffering Capacity
The pyrophosphate system exhibits buffering activity across pH 9.0-10.5 through sequential deprotonation:
This property proves invaluable in detergent formulations and biochemical assays requiring alkaline conditions .
| Application | Concentration Range | Functional Role |
|---|---|---|
| Processed Meats | 0.3-0.5% w/w | Moisture retention, pH control |
| Canned Seafood | 0.1-0.3% w/w | Texture modification |
| Bakery Products | 0.05-0.2% w/w | Leavening agent activation |
Regulatory status under 21 CFR §182.6787 permits GRAS (Generally Recognized As Safe) use within specified limits .
Oilfield Scale Inhibition
Comparative studies with aminotris(methylenephosphonic acid) (ATMP) demonstrate TSPP's advantages:
| Parameter | TSPP (100 ppm) | ATMP (100 ppm) |
|---|---|---|
| Calcite Inhibition | 97% ± 4% | 71% ± 3% |
| Barite Inhibition | 58% ± 5% | 42% ± 4% |
| Calcium Compatibility | Stable | Precipitates |
TSPP maintains efficacy through five recycling cycles with <5% efficiency loss, outperforming traditional phosphonates in high-calcium environments .
Recent Technological Advancements
Nanocomposite Scale Inhibitors
Innovative SPION-TSC-PPEA (superparamagnetic iron oxide nanoparticles functionalized with trisodium citrate-phosphonated poly(ether amine)) platforms demonstrate:
-
97% calcite inhibition at 100 ppm
-
Magnetic recovery and reuse for 5 cycles
-
Enhanced thermal stability (100°C, 80 bar)
These hybrid systems reduce chemical consumption by 60% compared to conventional TSPP treatments .
Biodegradable Chelation Alternatives
Research into phytate-TSPP complexes shows:
-
Equivalent sequestering capacity at 75% reduced dosage
-
40% faster environmental degradation rates
-
Compatibility with organic certification standards
Such developments address growing regulatory pressure on phosphate-based additives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume